

Spectroscopic Characterization of Bromchlorenone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Bromchlorenone**

Cat. No.: **B1330418**

[Get Quote](#)

Introduction

Bromchlorenone (6-bromo-5-chloro-3H-1,3-benzoxazol-2-one) is a halogenated benzoxazolone derivative with potential applications in pharmaceutical and materials science. [1] As with any compound intended for advanced applications, rigorous structural elucidation and purity assessment are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as they apply to the characterization of **Bromchlorenone**. This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and experimental considerations necessary for robust analytical validation.

Molecular Identity and Structure

Before delving into the spectral data, it is essential to establish the fundamental properties of **Bromchlorenone**.

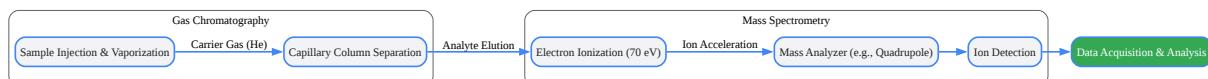
Table 1: Molecular Properties of **Bromchlorenone**

Property	Value	Source
IUPAC Name	6-bromo-5-chloro-3H-1,3-benzoxazol-2-one	PubChem[1]
CAS Number	5579-85-1	PubChem[1]
Molecular Formula	C ₇ H ₃ BrClNO ₂	PubChem[1]
Molecular Weight	248.46 g/mol	PubChem[1]
Monoisotopic Mass	246.90357 Da	PubChem[1]

Mass Spectrometry (MS): Confirming Molecular Weight and Isotopic Distribution

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and providing insights into its elemental composition through isotopic pattern analysis. For **Bromchlorenone**, the presence of two halogen atoms, bromine and chlorine, results in a distinctive isotopic signature.

Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS)


GC-MS is a highly sensitive method for the analysis of volatile and thermally stable compounds like **Bromchlorenone**. The following protocol outlines a typical approach.

- Sample Preparation: A dilute solution of **Bromchlorenone** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Gas Chromatography:
 - Injection: A small volume (typically 1 μ L) of the sample is injected into a heated inlet, which vaporizes the sample.
 - Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m DB-5ms). The column oven temperature is programmed to

ramp from a low starting temperature to a high final temperature to ensure good separation from any impurities.

- Mass Spectrometry (Electron Ionization):

- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), causes the molecule to lose an electron, forming a molecular ion (M^{+}), and also induces fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

[Click to download full resolution via product page](#)

Caption: Workflow for GC-MS analysis of **Bromchlorenone**.

Interpretation of Mass Spectrum Data

The mass spectrum of **Bromchlorenone** is characterized by a complex molecular ion region due to the natural isotopic abundances of bromine (^{79}Br : ~50.7%, ^{81}Br : ~49.3%) and chlorine (^{35}Cl : ~75.8%, ^{37}Cl : ~24.2%). This results in a distinctive pattern of peaks.

Table 2: Predicted Isotopic Distribution for the Molecular Ion of **Bromchlorenone**

Ion	Calculated m/z	Relative Abundance
$[\text{C}_7\text{H}_3^{79}\text{Br}^{35}\text{CINO}_2]^+$	246.90	~76.9%
$[\text{C}_7\text{H}_3^{79}\text{Br}^{37}\text{CINO}_2]^+$	248.90	~24.7%
$[\text{C}_7\text{H}_3^{81}\text{Br}^{35}\text{CINO}_2]^+$	248.90	~75.5%
$[\text{C}_7\text{H}_3^{81}\text{Br}^{37}\text{CINO}_2]^+$	250.89	~24.2%

Note: The overlapping signals at m/z ~249 will merge into a single, more intense peak.

The NIST Mass Spectrometry Data Center provides GC-MS data for **Bromchlorenone**, showing prominent peaks at m/z 247 and 249, which correspond to the molecular ion cluster.[\[1\]](#) Other significant fragments are also observed, providing structural information.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Fourier Transform Infrared (FT-IR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory is a common and convenient method for solid and liquid samples.

- Sample Preparation: A small amount of solid **Bromchlorenone** powder is placed directly onto the ATR crystal (e.g., diamond or germanium).
- Data Acquisition:
 - A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental contributions.
 - The sample spectrum is then recorded by pressing the sample firmly against the crystal to ensure good contact.

- The instrument measures the absorption of IR radiation at different wavenumbers.
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

[Click to download full resolution via product page](#)

Caption: Workflow for ATR FT-IR analysis.

Interpretation of IR Spectrum Data

The IR spectrum of **Bromchlorenone** will exhibit characteristic absorption bands corresponding to its key functional groups. A vapor phase IR spectrum is available on SpectraBase.[1]

Table 3: Key IR Absorption Bands for **Bromchlorenone**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
~3300	N-H Stretch	Amide (in lactam)	The N-H bond in the benzoxazolone ring will show a stretching vibration.
~1750	C=O Stretch	Carbonyl (in lactam)	The carbonyl group within the five-membered lactam ring is expected to have a high stretching frequency.
~1600-1450	C=C Stretch	Aromatic Ring	These absorptions are characteristic of the benzene ring.
~1200	C-O Stretch	Ether-like linkage	The C-O bond within the heterocyclic ring will have a stretching vibration in this region.
~850-550	C-Cl Stretch	Aryl Chloride	The carbon-chlorine bond stretch typically appears in this range. [2]
~690-515	C-Br Stretch	Aryl Bromide	The heavier bromine atom results in a lower frequency stretch compared to C-Cl. [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

While experimental NMR data for **Bromchlorenone** is not readily available in the public domain, a predictive analysis based on the known effects of substituents on aromatic systems

can provide valuable insights for researchers.

Predicted ^1H NMR Spectrum

The **Bromchlorenone** molecule has three protons: one on the amide nitrogen and two on the aromatic ring.

Table 4: Predicted ^1H NMR Chemical Shifts for **Bromchlorenone**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Rationale
Aromatic H (at C4)	~7.2-7.4	Singlet	This proton is adjacent to the bromine atom and will appear as a singlet.
Aromatic H (at C7)	~7.0-7.2	Singlet	This proton is adjacent to the heterocyclic ring and will appear as a singlet.
Amide N-H	~10-12	Broad Singlet	The amide proton is acidic and often appears as a broad signal at a downfield chemical shift.

Solvent: DMSO-d₆. Reference: TMS at 0.00 ppm.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Table 5: Predicted ^{13}C NMR Chemical Shifts for **Bromchlorenone**

| Carbon | Predicted Chemical Shift (δ , ppm) | Rationale | | :--- | :--- | :--- | :--- | | C=O | ~150-155
| The carbonyl carbon in the lactam ring is significantly deshielded. | | C-O | ~140-145 | The aromatic carbon attached to the oxygen of the lactam is deshielded. | | C-N | ~130-135 | The aromatic carbon attached to the nitrogen of the lactam. | | C-Cl | ~125-130 | The carbon atom bonded to the electronegative chlorine atom is deshielded. | | C-Br | ~115-120 | The carbon atom bonded to the bromine atom. | | C-H (aromatic) | ~110-125 | The two aromatic carbons bonded to hydrogen. | | C (quaternary) | ~130-140 | The quaternary carbon at the fusion of the two rings. |

Solvent: DMSO-d₆.

Experimental Protocol: ¹H and ¹³C NMR

Should a sample of **Bromchlorenone** become available, the following protocol would be appropriate for acquiring high-quality NMR spectra.

- Sample Preparation: Dissolve ~5-10 mg of **Bromchlorenone** in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
- Instrument Setup:
 - Place the NMR tube in the spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve high homogeneity.
- ¹H NMR Acquisition:
 - Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

[Click to download full resolution via product page](#)

Caption: General workflow for NMR spectroscopy.

Conclusion

The comprehensive spectroscopic analysis of **Bromchlorenone**, integrating Mass Spectrometry, IR Spectroscopy, and predictive NMR analysis, provides a robust framework for its structural confirmation and characterization. The distinctive isotopic pattern in the mass spectrum, coupled with the characteristic functional group vibrations in the IR spectrum, offers unambiguous identification. While experimental NMR data remains to be reported, the predictive analysis herein serves as a valuable guide for researchers in interpreting future experimental results. This multi-faceted spectroscopic approach ensures the scientific integrity required for the advancement of **Bromchlorenone** in drug development and other scientific fields.

References

- PubChem. **Bromchlorenone**. National Center for Biotechnology Information. [\[Link\]](#)^[1]
- NIST. Mass Spectrometry Data Center. National Institute of Standards and Technology. [\[Link\]](#)
- SpectraBase. 6-BROMO-5-CHLORO-2-BENZOXAZOLINONE. Wiley-VCH. [\[Link\]](#)
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. [\[Link\]](#)^[2]
- Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and Characterization of bromo-nitro Chalcones and Isoxazolines. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Bromchlorenone | C7H3BrClNO2 | CID 21749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-bromo-5-chloro-1,2-benzoxazol-3-ol | 855996-74-6 [sigmaaldrich.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of Bromchlorenone: A Technical Guide for Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330418#spectral-data-for-bromchlorenone-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com